

Acetophenazine: Core Chemical & Pharmacological Profile

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Compound Focus: Acetophenazine

CAS No.: 2751-68-0

Cat. No.: S516976

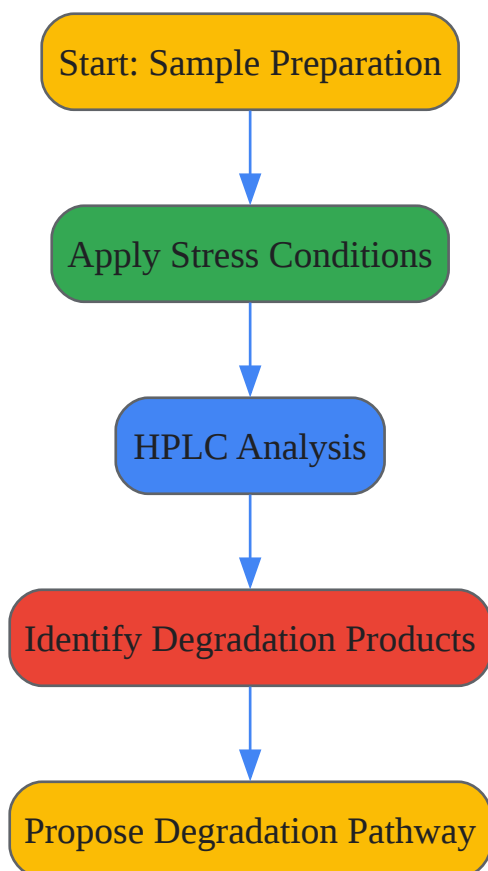
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The table below summarizes the fundamental information available for **Acetophenazine**, which is a phenothiazine-derived antipsychotic [1].

Property	Description
Generic Name	Acetophenazine [1]
CAS Number	2751-68-0 [2] [1]
Chemical Formula	$C_{23}H_{29}N_3O_2S$ [1]
Drug Class	Phenothiazine Antipsychotic [1]
Mechanism of Action	Antagonist of Dopamine D2 receptors [1]
Approval Status (US)	Not Approved [1]
International Brand	Tindal (Schering) [1]

Forced Degradation Study: A Methodology for Investigation

Since direct data on **Acetophenazine** is unavailable, the following workflow and detailed protocol, adapted from a forced degradation study on **Fluphenazine Hydrochloride** (a structurally similar trifluoromethyl phenothiazine), provides a robust blueprint for your experiments [3].



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Detailed Experimental Protocol for Forced Degradation

You can follow this detailed protocol to systematically investigate how **Acetophenazine** behaves under various stress conditions [3].

- **1. Sample Preparation**
 - Prepare a standard stock solution of **Acetophenazine** in a suitable solvent like methanol at a concentration of 1000 µg/mL. Further dilute this to a working concentration of 100 µg/mL for analysis [3].
- **2. Stress Conditions (as per ICH Guidelines Q1A(R2))**

- **Acidic Hydrolysis:** Mix 1 mL of stock solution with 1 mL of **0.1 N Hydrochloric Acid (HCl)**. Make up the volume to 10 mL with methanol. Allow the solution to stand at room temperature for periods of 12, 24, and 48 hours. After the stress period, neutralize an aliquot with 0.1 N Sodium Hydroxide (NaOH) before analysis [3].
 - **Alkaline Hydrolysis:** Mix 1 mL of stock solution with 1 mL of **0.1 N Sodium Hydroxide (NaOH)**. Make up the volume to 10 mL with methanol. Allow the solution to stand at room temperature for 12, 24, and 48 hours. Neutralize an aliquot with 0.1 N HCl before analysis [3].
 - **Oxidative Degradation:** Mix 1 mL of stock solution with 1 mL of **3% Hydrogen Peroxide (H₂O₂)**. Make up the volume to 10 mL with methanol. Allow the solution to stand at room temperature for 12, 24, and 48 hours. Analyze directly after dilution [3].
 - **Photolytic Degradation:** Spread a thin layer of solid **Acetophenazine** in a petri dish. Expose it to a UV light chamber (equipped with both UV and white fluorescent lamps as per ICH Q1B) for 3, 5, and 7 days [3].
 - **Thermal Degradation:** Expose a solid sample of **Acetophenazine** to dry heat in an oven at **75°C** for 24, 48, and 72 hours. After exposure, prepare a solution of 100 µg/mL in methanol for analysis [3].
- **3. HPLC Analysis of Stressed Samples**
 - **Instrumentation:** Use an HPLC system with a UV/Visible detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) [3].
 - **Mobile Phase:** A mixture of Methanol : Acetonitrile : 10 mM Ammonium Acetate (pH 6.0 adjusted with acetic acid) in a ratio of **70:15:15 (v/v/v)** is recommended [3].
 - **Parameters:** Set the flow rate to 1.0 mL/min, the injection volume to 20 µL, and the detection wavelength to **259 nm** (optimized for phenothiazines) [3].
 - **Objective:** This method separates the parent **Acetophenazine** peak from any formation of degradation products, allowing for their identification and quantification.

Troubleshooting FAQs for Degradation Studies

Q1: Under which stress condition are phenothiazines most likely to degrade? Based on the study of Fluphenazine, the highest number of degradation products is typically formed under **oxidative stress conditions** [3]. It is highly recommended to prioritize and carefully optimize the oxidative degradation protocol for **Acetophenazine**.

Q2: How can I identify the degradation products once they are separated? The primary technique for identifying unknown degradation products is **Liquid Chromatography-Tandem Mass Spectrometry (LC-**

MS/MS). This method helps determine the molecular weight and structural fragments of the degradants, allowing you to propose their chemical structures and a comprehensive degradation pathway [3].

Q3: What are the key stability-indicating parameters to validate the HPLC method? According to ICH guideline Q2(R1), your developed HPLC method should be validated for parameters including [3]:

- **Linearity** (e.g., over a concentration range of 10–60 µg/mL)
- **Precision** (Intra-day and Inter-day)
- **Accuracy** (via spike recovery experiments)
- **Specificity** (ensuring clear separation between the drug and its degradants)

Recommendations for Further Research

Given the scarcity of direct data, you may need to:

- **Extrapolate from Analogues:** Use the chemical behavior of well-documented phenothiazines like Fluphenazine as a reference point for your experimental design.
- **Conduct Primary Research:** The protocols provided are a starting point. You will likely need to optimize stressor strength and exposure times specifically for **Acetophenazine**.
- **Consult Regulatory Sources:** For any official, compound-specific information that might exist (e.g., in older pharmacopeias), specialized market research reports (as mentioned in one source) may be an option, though they are often commercial products [2].

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References

1. Acetophenazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. (CAS 2751-68-0) Industry Research Acetophenazine 2025 [researchandmarkets.com]
3. Forced Degradation Behaviour of Fluphenazine ... [pmc.ncbi.nlm.nih.gov]

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